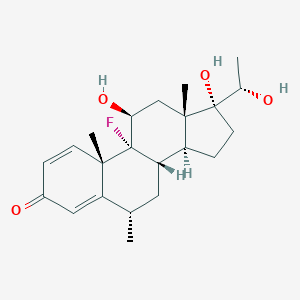

20-Dihydrofluorometholone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114260-36-5 |

|---|---|

Molecular Formula |

C22H31FO4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

JCIFGLBCACUWOI-NBCQHRCPSA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |

Synonyms |

20-dihydroFLM 20-dihydrofluorometholone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification of 20 Dihydrofluorometholone

Chemical Synthesis of 20-Dihydrofluorometholone Isomers (20α- and 20β-configurations)

The primary route to obtaining the 20α- and 20β-isomers of this compound involves the reduction of its parent compound, Fluorometholone (B1672912). This transformation targets the ketone group at the C-20 position of the steroid's side chain.

Precursor Compounds and Reaction Pathways (e.g., Fluorometholone Reduction)

The principal precursor for the synthesis of this compound is Fluorometholone. The core reaction is the reduction of the 20-keto group to a secondary alcohol, yielding the two possible stereoisomers: 20α-Dihydrofluorometholone and 20β-Dihydrofluorometholone. This metabolic conversion is observed in biological systems, where Fluorometholone is metabolized to 20α-dihydrofluorometholone in rabbits and cows, and to 20β-dihydrofluorometholone in humans and cows researchgate.net.

In a laboratory setting, this reduction can be achieved using various reducing agents. A notable method for the stereoselective reduction of 20-keto steroids involves the use of sodium borohydride (NaBH₄) in a two-phase system. This system typically consists of an aqueous solution of calcium chloride and an organic solvent like chloroform or ethyl acetate. The presence of calcium ions is believed to play a crucial role in influencing the stereochemical outcome of the reduction.

The general reaction pathway can be summarized as follows:

Fluorometholone + NaBH₄ --(CaCl₂, solvent system)--> 20α-Dihydrofluorometholone + 20β-Dihydrofluorometholone

Optimization of Synthetic Conditions for Regio- and Stereoselectivity

Achieving a high degree of regio- and stereoselectivity is a critical aspect of synthesizing specific isomers of this compound. Research on other corticosteroids provides valuable insights into the optimization of these synthetic conditions.

Influence of Temperature and Metal Ions:

The stereoselectivity of the reduction of the 20-ketone in corticosteroids has been shown to be temperature-dependent. For instance, in the reduction of cortisol, a higher proportion of the 20α-isomer is obtained at lower temperatures (-27°C). As the temperature increases, the formation of the 20β-isomer becomes more favorable.

The presence of calcium ions (Ca²⁺) has a significant impact on the stereochemistry of the reduction, particularly for 17α-hydroxy steroids. It is proposed that calcium ions form a bidentate complex with the side chain of the steroid, which fixes it in an orientation that favors the formation of the 20α-alcohol upon reduction. This effect of calcium ions on the stereochemical outcome highlights a key strategy for optimizing the synthesis towards the desired isomer.

Below is an interactive data table summarizing the effect of temperature on the stereoselective reduction of a related 17α-hydroxy steroid, providing a model for the potential optimization of Fluorometholone reduction.

| Temperature (°C) | 20α-isomer Yield (%) | 20β-isomer Yield (%) |

| -27 | 92 | 8 |

| 0 | 85 | 15 |

| 25 | 78 | 22 |

Note: The data presented is based on the reduction of a model 17α-hydroxy corticosteroid and serves as an illustrative example of the potential effects of temperature on the stereoselectivity of Fluorometholone reduction.

Exploration of Novel Chemical Routes for this compound Analogues

The exploration of novel chemical routes to synthesize analogues of this compound is an area of ongoing interest. Such analogues, with modifications to the steroid nucleus or the side chain, could exhibit altered biological activities, receptor binding affinities, or pharmacokinetic profiles.

While specific research on the derivatization of this compound is limited in the public domain, general strategies for the chemical modification of 20-hydroxy steroids can be considered. These approaches could potentially be applied to this compound to generate a library of novel compounds for biological screening.

Potential Modification Strategies:

Esterification of the 20-hydroxyl group: The secondary alcohol at the C-20 position can be readily esterified with a variety of carboxylic acids or their derivatives to produce a range of esters. This is a common strategy to modify the lipophilicity and duration of action of steroidal drugs.

Oxidation of the 20-hydroxyl group: Selective oxidation of the 20-hydroxyl group back to a ketone would regenerate the parent Fluorometholone structure, but under different conditions, it might be possible to achieve other oxidative transformations.

Modification of the steroid nucleus: Reactions such as dehydrogenation, epoxidation, or the introduction of new substituents at various positions on the A, B, C, or D rings of the steroid core could lead to novel analogues. These modifications would be performed on the this compound molecule, preserving the 20-hydroxy functionality.

The development of efficient and selective chemical routes to these analogues is a key challenge for synthetic chemists. The successful synthesis of such compounds would open up new avenues for structure-activity relationship (SAR) studies and the potential discovery of new therapeutic agents.

Biotransformation Pathways and Enzymology of Fluorometholone to 20 Dihydrofluorometholone

Characterization of Metabolic Conversion in Biological Systems

The transformation of fluorometholone (B1672912) into its reduced forms, 20α-dihydrofluorometholone and 20β-dihydrofluorometholone, has been observed and quantified in various biological models. This conversion is a key metabolic pathway, particularly within ocular tissues where the drug is administered.

Identification and Quantification of 20α-Dihydrofluorometholone and 20β-Dihydrofluorometholone Metabolites in Ex Vivo and In Vitro Models

The primary metabolites of fluorometholone are its 20-dihydrometabolites. smolecule.com The reduction of the 20-ketone group results in two stereoisomers: 20α-dihydrofluorometholone (20α-DHFM) and 20β-dihydrofluorometholone (20β-DHFM). arvojournals.orgnih.gov Studies using various models have identified these metabolites, revealing species-specific and model-specific stereoselectivity.

In ex vivo studies, isolated bovine corneas were found to metabolize fluorometholone into a mixture of both 20α- and 20β-DHFM. nih.gov In contrast, studies with rabbit models have consistently shown a stereoselective conversion to 20α-DHFM. researchgate.netresearchgate.netnih.gov High-pressure liquid chromatography (HPLC) analysis of the aqueous humor from rabbit eyes after administration of fluorometholone eye drops revealed the presence of 20α-DHFM, with no detectable evidence of the 20β-DHFM fraction. researchgate.netnih.gov

Interestingly, there have been conflicting reports regarding the primary metabolite in humans. Some literature suggests that 20β-DHFM is the metabolite found in human aqueous humor. nih.govresearchgate.net However, more recent research involving X-ray crystallography to determine the absolute configurations of the DHFM standards has led to a re-evaluation. arvojournals.org This analysis indicated that the configurations reported in earlier studies were opposite, and therefore, the primary metabolite in human in vivo systems is actually 20α-DHFM. arvojournals.org This finding aligns human metabolism more closely with that of preclinical animal models like rabbits and cynomolgus monkeys. arvojournals.org

An in vitro study using a human immortalized corneal cell line yielded an unexpected result, showing the stereoselective formation of 20β-DHFM. arvojournals.org This highlights a potential discrepancy between in vitro cell line models and in vivo human metabolism, suggesting the cell line may not be an adequate model for predicting in vivo metabolite formation for this specific compound. arvojournals.org

| Biological Model | Metabolite(s) Identified | Source(s) |

|---|---|---|

| Human (Aqueous Humor) | 20α-DHFM (predominantly, based on recent analysis) | arvojournals.org |

| Human (Aqueous Humor) | 20β-DHFM (reported in earlier studies) | nih.govresearchgate.net |

| Rabbit (Ocular Tissues) | 20α-DHFM (stereoselectively) | arvojournals.orgresearchgate.netresearchgate.netnih.gov |

| Cynomolgus Monkey (Cornea) | 20α-DHFM (stereoselectively) | arvojournals.org |

| Bovine (Cornea) | Mixture of 20α-DHFM and 20β-DHFM | nih.govresearchgate.net |

| Human Corneal Cell Line (in vitro) | 20β-DHFM (stereoselectively) | arvojournals.org |

Comparative Metabolic Profiles Across Different Biological Matrices (e.g., Ocular Tissues of Animal Models)

The metabolism of fluorometholone demonstrates notable species-specificity, particularly in the stereoselective formation of its dihydro-metabolites. arvojournals.org When applied topically, fluorometholone penetrates the cornea and enters the aqueous humor, undergoing metabolic changes along this path. researchgate.nete-lactancia.org

In animal models, the metabolic profile is quite distinct. Both rabbit and cynomolgus monkey corneas stereoselectively produce 20α-DHFM. arvojournals.org This indicates that for the corneal metabolism of 20-ketosteroids, these species are appropriate animal models for evaluating efficacy and toxicity, as they show no significant metabolic difference from humans in this regard. arvojournals.org The rapid formation of 20α-DHFM, which has significantly lower binding affinity to the glucocorticoid receptor (approximately 100-fold less than fluorometholone), is thought to contribute to fluorometholone's lower propensity to increase intraocular pressure. arvojournals.org

In contrast, bovine cornea produces a mixture of both the 20α and 20β isomers, showing a lack of the stereoselectivity observed in primates and rabbits. nih.gov The rate of this reduction in bovine cornea increases for up to 8 hours of incubation before decreasing. nih.gov

The rapid metabolism within the eye may account for the unexpectedly low concentrations of the parent drug, fluorometholone, found in human aqueous humor after topical application. nih.gov The presence of a high concentration of a metabolite in both aqueous and corneal extracts was confirmed via thin-layer chromatography, underscoring the significance of this biotransformation pathway within ocular tissues. e-lactancia.org

Enzymatic Catalysis of 20-Ketone Reduction in Steroid Metabolism

The conversion of fluorometholone to 20-dihydrofluorometholone is an enzymatic reduction of a ketone group. This type of reaction is a common step in steroid metabolism, catalyzed by specific classes of enzymes.

Investigation of Hydroxysteroid Dehydrogenase (HSDH) Involvement

The reduction of a 20-keto group on a steroid side chain is characteristic of the action of 20-ketosteroid reductases. nih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily and function as hydroxysteroid dehydrogenases (HSDs). nih.gov Specifically, enzymes like AKR1C1 act as 20-ketosteroid reductases, catalyzing the conversion of progesterone (B1679170) to its inactive form, 20α-hydroxyprogesterone. nih.gov

Further evidence points to the involvement of 20β-hydroxysteroid dehydrogenase in the ketone reduction of various substrates. nih.gov Studies on the metabolism of the drug acetohexamide (B1666498) found that its ketone reduction was competitively inhibited by C21-steroids with a ketone group at the 20-position, such as progesterone, cortisone, and cortisol. nih.gov This suggests that the same enzyme, a 20β-hydroxysteroid dehydrogenase, is responsible for metabolizing both the drug and these endogenous steroids. nih.gov Given that fluorometholone is a C22 steroid with a 20-oxo group, it is highly probable that a member of the HSD family catalyzes its reduction to this compound. nih.gov

Potential Roles of Cytochrome P450 (CYP) Enzymes in Steroid Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a vast array of compounds, including drugs, xenobiotics, and endogenous substances like steroids. youtube.com In steroid metabolism, CYPs are primarily known for catalyzing hydroxylation reactions at various positions on the steroid nucleus, which is a pivotal step in the synthesis and modification of steroid hormones. rsc.orgfrontiersin.org For example, CYP11A1 catalyzes side-chain cleavage through sequential hydroxylations, and other CYPs are responsible for site-specific hydroxylations (e.g., at C-11, C-17, C-19) that alter the biological activity of the steroid. researchgate.netrsc.org

While CYPs are central to many steroid biotransformations, their direct role in the reduction of the 20-ketone group of fluorometholone is less likely. This conversion is a reduction reaction, a function typically catalyzed by HSDs/AKRs, not the oxidative reactions characteristic of CYPs. nih.govfrontiersin.org However, CYPs could be involved in other metabolic pathways of fluorometholone or its metabolites. For instance, after the initial reduction to this compound, CYP enzymes could potentially catalyze further hydroxylation on the steroid ring, as seen with other steroids where metabolites undergo subsequent oxidation. rwandafda.gov.rw The replacement of hydrogen with fluorine, as in fluorometholone, is a strategy sometimes used to decrease metabolic lability to CYP enzymes. nih.gov Therefore, while HSDs are the primary candidates for the formation of this compound, the broader metabolic fate of the compound could potentially involve CYP-mediated pathways.

Substrate Specificity and Catalytic Mechanisms of Steroid-Modifying Enzymes

Steroid-modifying enzymes exhibit remarkable specificity, which determines which steroid they will bind to and what chemical transformation will occur. This specificity arises from the unique three-dimensional structure of the enzyme's active site. oup.com

For hydroxysteroid dehydrogenases (HSDs) of the AKR and SDR (short-chain dehydrogenases/reductases) families, substrate specificity is determined by specific amino acid residues within the catalytic cleft. nih.govoup.com For example, studies on 17β-HSDs have shown that variations in amino acids in the region involved in substrate binding can alter the enzyme's preference from estrogens to androgens. oup.com The catalytic mechanism for AKR enzymes is typically a sequential ordered process where the cofactor (NADPH) binds first, followed by the steroid substrate. nih.gov After the hydride transfer from NADPH reduces the ketone, the steroid product is released, followed by the release of the oxidized cofactor (NADP+). nih.gov

Similarly, cytochrome P450 enzymes also display substrate specificity, although some CYPs can metabolize a wide range of structurally diverse chemicals. youtube.com The active site architecture dictates which part of the steroid molecule is accessible for oxidation. rsc.org Directed evolution and site-directed mutagenesis have been used to alter the substrate specificity and regioselectivity of P450s, creating enzyme variants that can hydroxylate steroids at specific, desired positions. rsc.org

Molecular Interactions and Glucocorticoid Receptor Gr Binding Studies of 20 Dihydrofluorometholone

Comparative Analysis of Glucocorticoid Receptor Binding Affinities for 20-Dihydrofluorometholone Isomers Versus Parent Fluorometholone (B1672912)

Research has consistently demonstrated that the 20-dihydro metabolites of fluorometholone exhibit a substantially lower binding affinity for the glucocorticoid receptor (GR) compared to the parent compound, fluorometholone. researchgate.netcardiff.ac.uk This reduction in affinity is a critical factor in the decreased glucocorticoid activity of the metabolites.

Fluorometholone is metabolized into two isomers: 20α-dihydrofluorometholone and 20β-dihydrofluorometholone. cardiff.ac.uk Studies comparing the binding activities of these isomers to the GR have revealed significant differences. The binding affinity of the dihydro metabolites is reported to be as much as 100-fold lower than that of fluorometholone. researchgate.net

More specifically, in vitro studies using human glucocorticoid receptors have provided a clearer picture of the binding hierarchy. These studies, employing ³H-dexamethasone displacement binding assays, have shown that 20α-dihydrofluorometholone possesses weak, concentration-dependent binding activity. cardiff.ac.uk In contrast, 20β-dihydrofluorometholone demonstrates negligible binding activity to the glucocorticoid receptor across a range of concentrations. cardiff.ac.uk This significant drop in binding affinity for both isomers, and particularly the negligible affinity of the 20β isomer, is consistent with the general observation that the reduction of the 20-keto group in glucocorticoids leads to a loss of activity. cardiff.ac.uk

The parent compound, fluorometholone, is a synthetic glucocorticoid that actively binds to the GR with high affinity, having an IC₅₀ of 1.5 nM and a K_d of 2.8 nM in radioligand binding assays. caymanchem.com This strong binding initiates the translocation of the receptor-ligand complex into the cell nucleus, where it modulates gene expression. drugbank.comfda.gov.ph The significantly weaker interaction of its 20-dihydro metabolites with the GR underscores their reduced biological potency.

Table 1: Comparative Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Relative Binding Affinity to GR | Notes |

| Fluorometholone | High | IC₅₀ = 1.5 nM; K_d = 2.8 nM caymanchem.com |

| This compound (general) | 100-fold lower than Fluorometholone researchgate.net | |

| 20α-Dihydrofluorometholone | Weak cardiff.ac.uk | Shows some concentration-dependent binding. cardiff.ac.uk |

| 20β-Dihydrofluorometholone | Negligible cardiff.ac.uk | No significant binding activity observed in vitro. cardiff.ac.uk |

This table is interactive. Click on the headers to sort the data.

Structural Determinants of Receptor Interaction and Agonism/Antagonism

The significant decrease in glucocorticoid receptor binding affinity observed in the this compound isomers is directly attributable to the structural change at the C-20 position of the steroid molecule. For fluorometholone, a potent glucocorticoid agonist, the presence of a 20-keto group is a critical structural feature for high-affinity binding and subsequent receptor activation. drugbank.comnih.gov

The reduction of this 20-keto group to a hydroxyl group in this compound alters the stereochemistry and electronic configuration of the side chain. This change likely disrupts key interactions within the ligand-binding pocket of the glucocorticoid receptor that are essential for stabilizing the active conformation of the receptor. While specific studies detailing the precise atomic interactions and the agonist or antagonist nature of the individual this compound isomers are not extensively available in the reviewed literature, the profound loss of binding affinity strongly suggests that they are, at best, very weak agonists or may act as partial antagonists, though this has not been explicitly demonstrated.

The general mechanism of action for glucocorticoids involves the ligand binding to the cytosolic GR, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. drugbank.comfda.gov.ph The diminished binding affinity of the 20-dihydro metabolites implies a significantly reduced capacity to initiate this cascade, thus leading to their attenuated glucocorticoid effect.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Detailed computational modeling and molecular dynamics (MD) simulations specifically for the interaction of this compound isomers with the glucocorticoid receptor are not widely reported in the available scientific literature. Such studies are crucial for elucidating the precise molecular interactions, conformational changes, and binding free energies that govern the ligand-receptor complex.

In silico techniques like molecular docking and MD simulations are powerful tools for understanding structure-activity relationships. For other glucocorticoids, these methods have been used to identify key hydrogen bonds and van der Waals interactions within the GR ligand-binding domain and to simulate the dynamic behavior of the receptor upon ligand binding. frontiersin.orgmdpi.comnih.gov These simulations can predict the stability of the ligand-receptor complex and provide insights into the mechanisms of agonism and antagonism. frontiersin.org

While the tools for such analyses are well-established, including software for molecular docking and MD simulations, mdpi.comnih.gov and have been applied to the glucocorticoid receptor with various other ligands, frontiersin.orgnih.gov specific computational studies focusing on the this compound isomers are needed to provide a detailed, atomic-level understanding of their reduced binding affinity and functional activity. Such research would clarify the specific steric and electronic hindrances introduced by the C-20 hydroxyl group that lead to the observed decrease in interaction with the glucocorticoid receptor.

Advanced Pharmaceutical Formulation Research and Drug Delivery System Engineering for 20 Dihydrofluorometholone

Nanocrystal Technology for Enhanced Ocular Bioavailability and Tissue Penetration

Nanocrystal technology has emerged as a significant platform for formulating poorly water-soluble drugs for ocular administration. nih.gov This approach involves reducing drug particle size to the nanometer range, which enhances the dissolution rate and saturation solubility, thereby improving drug absorption and bioavailability. semanticscholar.orgcjnmcpu.com For fluorometholone (B1672912), formulating it as a nanocrystal suspension has been shown to significantly increase the subsequent concentration of its metabolite, 20-Dihydrofluorometholone, in the aqueous humor. researchgate.netnih.gov This enhancement is attributed to improved corneal permeability and longer retention time on the ocular surface. semanticscholar.orgresearchgate.net

The fabrication of fluorometholone nanocrystals typically involves top-down approaches, such as wet-milling or high-pressure homogenization, which reduce the size of larger drug crystals. nih.gov These processes result in a suspension of pure drug nanocrystals, which are stabilized by surfactants or polymers to prevent aggregation. semanticscholar.org

A detailed study on fluorometholone nanocrystals revealed specific physicochemical characteristics. researchgate.net Dynamic light scattering analysis determined a mean particle size of approximately 201.2 nm. researchgate.net Scanning electron microscopy showed that these nanocrystals possess a predominantly rectangular morphology, a distinct difference from the larger, rod-shaped microcrystals. researchgate.net To ensure that the milling process did not alter the solid state of the drug, powder X-ray diffraction (PXRD) was employed. The PXRD patterns confirmed that the nanocrystals retained the same crystal structure as the original microcrystalline fluorometholone, with key diffraction peaks observed at 2θ = 10.4° and 15.3°. researchgate.net The resulting nanocrystal formulation was also found to be stable for at least six months when stored at 10°C. researchgate.net

Table 1: Physicochemical Properties of Fluorometholone Formulations

| Parameter | Nanocrystal Formulation | Microcrystal Formulation |

|---|---|---|

| Mean Particle Size | 201.2 ± 14.1 nm | 9.24 ± 4.51 µm |

| Morphology (SEM) | Rectangular | Rod-shaped |

| Crystallinity (PXRD) | Crystalline (peaks at 2θ = 10.4°, 15.3°) | Crystalline (peaks at 2θ = 10.4°, 15.3°) |

Data sourced from a study on fluorometholone nanocrystal eye drops. researchgate.net

The primary advantage of nanocrystal technology lies in its ability to enhance drug penetration across the cornea. Studies using rabbit eyes as an in vivo model have demonstrated the superior performance of fluorometholone nanocrystals. researchgate.net Following topical administration, high-pressure liquid chromatography (HPLC) analysis of the aqueous humor showed that fluorometholone is effectively converted to its metabolite, 20α-dihydrofluorometholone. researchgate.netnih.gov

When comparing nanocrystal and microcrystal formulations, the nanocrystal eye drops resulted in a 2- to 6-fold higher average concentration of 20α-dihydrofluorometholone in the aqueous humor between 15 and 120 minutes post-administration. researchgate.net Notably, at the 240-minute time point, the metabolite was only detectable in the eyes that received the nanocrystal formulation, underscoring a significant improvement in both the rate and extent of ocular penetration. researchgate.net

Table 2: Aqueous Humor Concentration of 20α-Dihydrofluorometholone in Rabbits

| Time Post-Administration | Nanocrystal Eye Drops | Microcrystal Eye Drops | Fold Increase |

|---|---|---|---|

| 15 min | Detected | Detected | 2-6x Higher |

| 30 min | Detected | Detected | 2-3x Higher (parent drug) |

| 60 min | Detected | Detected | 2-3x Higher (parent drug) |

| 120 min | Detected | Detected | 2-6x Higher |

| 240 min | Detected | Undetectable | - |

Comparative findings from an in vivo study in rabbit eyes. researchgate.netresearchgate.net

The enhanced and prolonged penetration of this compound is directly linked to the physical properties of the nanocrystals. The significant reduction in particle size increases the total surface area of the drug, leading to a faster dissolution rate in the tear film. helsinki.fi This creates a higher concentration gradient between the tear film and the cornea, which is a key driving force for passive diffusion across the corneal epithelium. nih.gov

Furthermore, the nanocrystal formulation demonstrated a longer-lasting presence of the metabolite in the aqueous humor, suggesting a sustained-release effect. researchgate.netnih.gov This can be attributed to the mucoadhesive properties often associated with nanosuspensions, which can increase the precorneal residence time of the drug. semanticscholar.org By adhering to the mucus layer of the cornea, the nanocrystals act as a reservoir, slowly releasing the drug over an extended period, which contributes to more consistent and prolonged intraocular drug levels. researchgate.net

Development of Alternative Advanced Ocular Delivery Systems

Beyond nanocrystals, other advanced drug delivery systems are being explored to optimize the ocular delivery of corticosteroids like fluorometholone, which would, in turn, affect the bioavailability of its metabolite, this compound. These systems aim to enhance solubility, improve stability, and provide controlled release. encyclopedia.pub

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, making them excellent carriers for both water-soluble and fat-soluble drugs. encyclopedia.pub Due to their biocompatibility and ability to merge with cell membranes, they are well-suited for ocular drug delivery. encyclopedia.pub Encapsulating fluorometholone within liposomes can protect the drug from rapid clearance by tear fluid and metabolism on the ocular surface.

The release of the drug from a liposomal formulation is governed by the lipid composition, size, and lamellarity of the vesicles. Drug release can occur through diffusion across the lipid bilayers or via erosion of the liposome (B1194612) structure. This mechanism provides a means for sustained drug release, prolonging the contact time of fluorometholone with the cornea and potentially leading to more sustained levels of this compound within the eye. encyclopedia.pub

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. nih.gov Their core-shell structure allows them to encapsulate hydrophobic drugs like fluorometholone, effectively increasing its solubility in an aqueous medium such as an eye drop formulation. encyclopedia.pubnih.gov This enhanced solubility can lead to improved drug absorption into the eye. nih.gov

Similarly, polymeric nanoparticles, which can be fabricated from biodegradable polymers, serve as effective carriers for controlled drug delivery. encyclopedia.pub The drug can be dissolved, entrapped, or encapsulated within the polymer matrix. The rate of drug release from these nanoparticles is controlled by factors such as polymer degradation and drug diffusion from the matrix. By engineering the nanoparticle properties, a specific release profile can be designed to maintain a steady therapeutic concentration of the parent drug at the corneal surface, ensuring a consistent and prolonged formation of this compound in the aqueous humor. encyclopedia.pub

Cubosomal Formulations for Enhanced Ocular Permeation

Cubosomes are advanced, self-assembled liquid crystalline nanoparticles that offer a promising vehicle for ocular drug delivery. semanticscholar.org These systems are formed from amphiphilic lipids, such as glycerol (B35011) monooleate (GMO), in the presence of a stabilizer like Poloxamer 407, creating a unique, honeycomb-like internal cubic structure. semanticscholar.orgmdpi.com This structure provides a large interfacial area capable of encapsulating hydrophobic molecules like fluorometholone, the parent compound of this compound. semanticscholar.org

The advantages of cubosomes in ophthalmology are manifold. Their particle size, typically in the nanometer range (100–300 nm), is considered ideal for ocular delivery, as it can reduce irritation and enhance penetration through the corneal membrane. ijper.orgnih.gov The bioadhesive nature of these lipidic particles helps them adhere to the ocular surface, resisting rapid clearance by tear fluid and nasolacrimal drainage. semanticscholar.org This prolonged residence time increases the opportunity for the drug to partition into the cornea.

Research has demonstrated the potential of cubosomal formulations to significantly improve the delivery of corticosteroids. An optimized formulation of fluorometholone-loaded cubosomes exhibited high entrapment efficiency and a particle size suitable for ocular use. ijper.org Studies on other corticosteroids, such as beclomethasone (B1667900) dipropionate, have shown that cubosomal formulations can markedly enhance transcorneal permeation. nih.gov In one such study, cubosomes increased the apparent permeability coefficient (Papp) and flux by up to 4-fold and 5.8-fold, respectively, compared to a standard drug suspension. nih.gov This enhancement is attributed to the structural similarity between the cubosome's lipid bilayers and the cell membranes of the cornea, facilitating drug transport. abo.fi

Table 1: Characteristics of Corticosteroid and other Ocular Drug-Loaded Cubosomal Formulations

| Active Compound | Key Formulation Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Fluorometholone | Glycerol Monooleate (GMO), Poloxamer 407 | 137.7 | 82.89 | Optimized formulation confirms improved ocular bioavailability. | ijper.org |

| Beclomethasone Dipropionate | GMO, Poloxamer 407 | 100 - 278 | ~94 | Up to 5.8-fold enhancement in transcorneal flux compared to suspension. | nih.gov |

| Acetazolamide | GMO, Poloxamer 407, Polyvinyl Alcohol (PVA) | 243 | 73.99 | Demonstrated increased drug penetration through goat cornea. | jrasb.com |

| Bromfenac Sodium | GMO, Poloxamer 407, PVA | 149.3 | 61.66 | Significantly increased drug deposition and permeability through cornea. | nih.gov |

Hydrogel-Based Systems for Prolonged Ocular Contact

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. bohrium.com They are highly valued in ocular drug delivery for their ability to prolong the contact time of a therapeutic agent on the eye's surface. nih.gov A particularly innovative approach is the use of in-situ gelling systems. nih.gov These formulations are administered as a liquid drop but undergo a phase transition to a viscoelastic gel when exposed to the physiological conditions of the eye, such as temperature, pH, or ions in the tear fluid. nih.govexplorationpub.com

This sol-to-gel transition increases the formulation's viscosity, which significantly reduces its drainage from the ocular cul-de-sac. frontiersin.org The resulting gel acts as a reservoir, providing sustained release of the encapsulated drug. explorationpub.com This is a direct countermeasure to the low bioavailability that plagues conventional eye drops, which are rapidly cleared from the ocular surface. frontiersin.org Polymers commonly used to create these systems include thermosensitive ones like poloxamers, pH-sensitive polymers like carbopol, and ion-sensitive polymers like gellan gum and sodium alginate. nih.govresearchgate.net

Furthermore, hydrogels can be used in combination with other nanocarriers to create hybrid delivery systems. For example, incorporating drug-loaded nanoparticles or cubosomes into an in-situ hydrogel can synergistically enhance performance. bohrium.commdpi.com This approach combines the penetration-enhancing benefits of the nanocarrier with the extended residence time provided by the hydrogel, leading to improved drug absorption and therapeutic effect. nih.gov

Table 2: Properties of Stimuli-Responsive In-Situ Hydrogel Systems for Ocular Delivery

| Polymer System | Stimulus for Gelation | Key Advantage | Example Application | Reference |

|---|---|---|---|---|

| Poloxamers (e.g., Poloxamer 407) | Temperature | Forms a gel at physiological eye temperature (34-37°C) from a liquid state at room temperature. | Delivery of corticosteroids and anti-VEGF agents. | nih.gov |

| Gellan Gum | Ions (e.g., Ca²⁺ in tear fluid) | Rapidly forms a stable gel network upon contact with lacrimal fluid. | Sustained delivery of brinzolamide (B135381) for glaucoma. | nih.gov |

| Sodium Alginate | Ions (e.g., Ca²⁺ in tear fluid) | Exhibits sustained drug release profiles and increases residence time. | Delivery of ciprofloxacin (B1669076) and naproxen. | frontiersin.orgnih.gov |

| Chitosan | Temperature or pH | Bioadhesive properties enhance contact with the corneal surface. | Delivery of latanoprost (B1674536) for glaucoma. | wjgnet.com |

| Carbopol / HPMC | pH | Reduces systemic absorption and increases local bioavailability. | Delivery of Brimonidine Tartrate. | nih.gov |

Strategies for Overcoming Ocular Biological Barriers in Drug Delivery

The delivery of this compound to intraocular tissues is contingent on its parent drug, fluorometholone, successfully navigating a series of formidable biological barriers. The primary obstacles to topical drug delivery include the tear film, which dilutes and washes away the drug, the multi-layered and relatively impermeable cornea, and rapid nasolacrimal drainage. nih.govnih.govslideshare.net Consequently, less than 5% of a topically administered dose typically reaches the aqueous humor. dovepress.com Advanced drug delivery strategies aim to overcome these barriers through formulation-based and physical methods.

Formulation-based strategies focus on designing delivery systems that enhance drug stability, residence time, and permeation. As discussed, cubosomes and hydrogels are prime examples. Nanocarriers, including cubosomes and nanoparticles, with sizes under 200 nm are optimal for penetrating the eye's protective layers. ijper.orgsemanticscholar.org Their mucoadhesive properties help them resist tear clearance, prolonging contact time. nirmauni.ac.in Hydrogels directly address the issue of rapid clearance by forming a viscous gel on the ocular surface, which acts as a drug depot for sustained release. nih.govmdpi.com

A critical finding in enhancing the delivery of fluorometholone, and thus the resultant concentration of this compound, is the use of nanocrystal technology. Research comparing fluorometholone nanocrystal eye drops to traditional microcrystal suspensions found that the nanocrystal formulation led to significantly higher penetration into the aqueous humor. The concentration of the metabolite, 20α-dihydrofluorometholone, was 2- to 6-fold higher with the nanocrystal formulation. researchgate.net This demonstrates that reducing particle size to the nanometer scale is a highly effective strategy for overcoming the corneal barrier.

Physical methods offer another avenue for enhancing ocular drug delivery. Techniques like iontophoresis, which uses a low-intensity electrical current, and sonophoresis, which employs ultrasound, can transiently increase the permeability of ocular tissues, allowing for greater drug transport. wjgnet.comslideshare.net

Table 3: Impact of Formulation on Ocular Penetration of Fluorometholone

| Formulation Type | Mean Particle Size | Resulting Metabolite | Relative Concentration in Aqueous Humor | Reference |

|---|---|---|---|---|

| Nanocrystal Eye Drops | ~201 nm | 20α-dihydrofluorometholone | 2- to 6-fold higher concentration compared to microcrystal formulation. | researchgate.net |

| Microcrystal Eye Drops | ~9.24 µm | 20α-dihydrofluorometholone | Baseline for comparison. | researchgate.net |

Analytical Methodologies for the Characterization and Quantification of 20 Dihydrofluorometholone in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of 20-Dihydrofluorometholone from its parent drug, Fluorometholone (B1672912), and other related substances. These techniques offer high resolution and sensitivity, which are essential for accurate measurement in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of fluorometholone and its metabolites. researchgate.netnih.gov The development of stability-indicating HPLC methods is crucial for distinguishing the active pharmaceutical ingredient from its degradation products and metabolites like this compound. oup.comactascientific.com

Research has led to the development of several validated reversed-phase HPLC (RP-HPLC) methods. oup.com For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and water (70:30, v/v), adjusted to pH 2.5, at a flow rate of 1.2 mL/min, with UV detection at 240 nm. oup.comresearchgate.net Another successful separation was achieved on a C8 column using an isocratic mobile phase of acetonitrile (B52724) and 50 mM potassium dihydrogen orthophosphate (pH 7.4) in a 40:60 (v/v) ratio, at a flow rate of 2 mL/min. oup.com In a study analyzing fluorometholone nanocrystal and microcrystal eye drops, HPLC analysis of rabbit aqueous humor revealed the conversion of fluorometholone to 20α-dihydrofluorometholone. researchgate.netnih.gov

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). actascientific.com Linearity has been established over concentration ranges like 5–80 μg/mL for fluorometholone. oup.com The precision of these methods, indicated by the relative standard deviation (%RSD), is consistently found to be within acceptable limits, ensuring the reliability of the results. psu.edu

Table 1: Examples of HPLC Methods for Fluorometholone and Metabolite Analysis

| Parameter | Method 1 oup.com | Method 2 oup.com | Method 3 semanticscholar.org | Method 4 actascientific.com |

|---|---|---|---|---|

| Column | Reversed Phase C18 | C8 | Hichrom Lichrospher, CN | Gemini-NX Column C18 |

| Mobile Phase | Methanol:Water (70:30, v/v), pH 2.5 | Acetonitrile:50 mM KH2PO4 (40:60, v/v), pH 7.4 | Acetonitrile:Buffer (55:45, v/v), pH 2.9 | Acetonitrile:10 mM TBAHS (60:40 v/v) |

| Flow Rate | 1.2 mL/min | 2.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection (UV) | 240 nm | 240 nm (FLU), 215 nm (THZ) | 210 nm | 240 nm |

| Linearity Range (FLU) | 5-50 µg/mL | 5-80 µg/mL | Not Specified | 25-145 µg/mL |

FLU: Fluorometholone, THZ: Tetrahydrozoline Hydrochloride, TBAHS: Tetra butyl ammonium (B1175870) hydrogen sulphate

Coupling with Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly selective and sensitive method for the simultaneous determination and quantification of fluorometholone and its metabolites, including 20-alpha-dihydrofluorometholone and 20-beta-dihydrofluorometholone. researchgate.netnih.gov This technique is indispensable for metabolite profiling in biological samples where concentrations are often very low. nih.govnih.govgoogle.com

A validated LC-MS/MS assay has been successfully developed for analyzing these compounds in rabbit aqueous humor. researchgate.net In this method, analytes were extracted from the aqueous humor by deproteinization with methanol. researchgate.net The method demonstrated linearity over a calibration range of 1 to 250 ng/mL for fluorometholone and its metabolites, with the lower limit of quantification meeting the required standards for bioanalytical assays. researchgate.net This level of sensitivity allows for detailed pharmacokinetic studies. Following ocular administration of a fluorometholone solution, LC-MS/MS analysis confirmed that fluorometholone was rapidly metabolized to 20-alpha-dihydrofluorometholone in the rabbit eye, while the 20-beta-dihydrofluorometholone isomer was not detected. researchgate.net

Spectroscopic and Diffraction Methods for Structural Elucidation and Solid-State Characterization

Beyond quantification, the structural and physical properties of drug formulations are paramount. Spectroscopic and diffraction techniques are employed to determine the crystalline structure and particle morphology, which can significantly influence the bioavailability of the drug.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Determination of Formulations

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the solid-state properties of pharmaceutical materials. improvedpharma.commalvernpanalytical.com It is essential for distinguishing between crystalline and amorphous forms and for identifying different crystalline polymorphs, as each crystalline solid produces a unique diffraction pattern. improvedpharma.comamericanpharmaceuticalreview.com

In the context of fluorometholone formulations, XRPD has been used to compare the crystal structures of microcrystal and nanocrystal eye drops. researchgate.netnih.gov Studies revealed that both the nanocrystal and microcrystal formulations of fluorometholone possess the same crystal structure. researchgate.netnih.gov The characteristic main diffraction peaks for these formulations were observed at 2θ angles of 10.4° and 15.3°. researchgate.netnih.gov This confirmation is vital, as changes in crystal form could impact the drug's stability and dissolution properties. XRPD serves as a definitive "fingerprint" for a specific crystalline form, ensuring consistency between different formulations. improvedpharma.com

Scanning Electron Microscopy (SEM) for Morphological Analysis of Particles

Scanning Electron Microscopy (SEM) is a critical tool for visualizing the morphology and size of drug particles. nih.govkyoto-u.ac.jp Particle characteristics such as shape and surface texture have a profound effect on the performance of pharmaceutical formulations, including dissolution rate and bioavailability. nih.govnih.gov

SEM analysis has been instrumental in characterizing fluorometholone particles in different formulations. researchgate.net It was observed that fluorometholone nanocrystals are predominantly small and rectangular in shape. researchgate.netnih.gov In contrast, fluorometholone microcrystals are larger and tend to exhibit a rod-like morphology. researchgate.netnih.gov This detailed morphological information, provided by SEM, helps in understanding the physical properties of the drug particles and how they might behave in a suspension, which is crucial for the development of effective ophthalmic drug delivery systems. researchgate.net

Particle Sizing and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the primary technique for determining the average hydrodynamic size and size distribution of submicron particles in a liquid dispersion. usp.orgpmda.go.jpwikipedia.orghoriba.com This analysis is particularly important for nano-formulations, where particle size directly influences corneal permeability and drug bioavailability. researchgate.net

DLS has been applied to characterize fluorometholone eye drop formulations. researchgate.netnih.gov Measurements showed a significant difference between nanocrystal and microcrystal formulations. The fluorometholone nanocrystals had a mean particle size of 201.2 ± 14.1 nm. researchgate.netnih.gov The microcrystal formulation, by comparison, had a much larger mean particle size of 9.24 ± 4.51 µm. researchgate.net The DLS technique works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension; smaller particles move more rapidly, leading to faster fluctuations. usp.orgpmda.go.jp This analysis confirms the successful generation of nanosized particles and provides essential data for quality control and formulation stability assessment. researchgate.netnih.gov

Table 2: Particle Size of Fluorometholone Formulations by DLS

| Formulation Type | Mean Particle Size |

|---|---|

| Nanocrystal Eye Drops researchgate.netnih.gov | 201.2 ± 14.1 nm |

| Microcrystal Eye Drops researchgate.net | 9.24 ± 4.51 µm |

In Vitro Release Test (IVRT) Methodologies for Formulation Evaluation

In Vitro Release Testing (IVRT) is a crucial analytical tool for evaluating the performance and quality of topical and ophthalmic formulations, such as those containing this compound's parent compound, fluorometholone. dissolutiontech.comresearchgate.netteledynelabs.com This testing measures the rate at which the active pharmaceutical ingredient (API) is released from a specific dosage form, providing valuable insights into the product's physicochemical characteristics and how it might behave in vivo. dissolutiontech.comresearchgate.net The results from IVRT can be instrumental during formulation development, for quality control of batch-to-batch consistency, and in assessing the impact of post-approval manufacturing changes. teledynelabs.comjuniperpublishers.com

The most commonly used apparatus for IVRT of semi-solid and liquid formulations is the vertical diffusion cell (VDC), often referred to as the Franz diffusion cell. dissolutiontech.comjuniperpublishers.comsemanticscholar.org This system consists of a donor chamber, where the formulation is applied, and a receptor chamber, which contains a receptor fluid. dissolutiontech.com These two chambers are separated by an inert synthetic membrane that serves as a support for the dosage form. dissolutiontech.com The entire setup is maintained at a constant temperature, typically 32°C for topical products or 37°C for ophthalmic products, to simulate physiological conditions. semanticscholar.orgmdpi.com

The development and validation of a robust IVRT method are critical to ensure the results are accurate, reproducible, and sensitive enough to detect meaningful variations in formulation properties. researchgate.netyoutube.com Key parameters that must be optimized and validated include the selection of the receptor fluid, the type of membrane, the stirring rate of the receptor fluid, and the sampling time points. dissolutiontech.comyoutube.com The receptor fluid's composition is particularly critical; it must ensure the drug is sufficiently soluble (maintaining "sink conditions") without altering the formulation's structure or the membrane's integrity. dissolutiontech.com For a compound like fluorometholone, which is not readily soluble in water, surfactants such as sodium dodecyl sulfate (B86663) may be added to the receptor medium to enhance solubility. juniperpublishers.comsemanticscholar.org

The analytical method used to quantify the amount of drug released into the receptor fluid is typically a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method. juniperpublishers.comsemanticscholar.orgnih.gov These chromatographic techniques provide the necessary specificity and sensitivity to accurately measure drug concentrations over time. semanticscholar.orgnih.gov The data generated from an IVRT study, plotted as the cumulative amount of drug released per unit area versus the square root of time, should ideally exhibit a linear relationship, from which a release rate can be calculated. mdpi.com

Detailed Research Findings

While specific IVRT data for this compound is not extensively published, research on its parent compound, fluorometholone, provides a relevant framework. A study focused on developing and validating an IVRT method for a fluorometholone ophthalmic suspension utilized a Franz diffusion cell system. juniperpublishers.comsemanticscholar.org This research highlights the critical parameters for such an analysis.

In this study, the researchers used a vertical Franz diffusion cell with a 7 mL volume and a nylon membrane. semanticscholar.org The receptor medium was a simulated tear fluid (STF) at pH 7.4, containing 2.0% sodium dodecyl sulfate to ensure the solubility of fluorometholone. semanticscholar.org The test was conducted at 37°C with a stirring speed of 750 rpm over 48 hours. semanticscholar.org Quantification of the released fluorometholone was performed using a validated HPLC method. semanticscholar.org

Another research investigation focused on how the formulation of fluorometholone (as nanocrystal vs. microcrystal eye drops) affects its metabolization into 20α-dihydrofluorometholone in rabbit eyes. nih.govresearchgate.net While this was an in vivo study, the quantification of 20α-dihydrofluorometholone in the aqueous humor was achieved using HPLC, demonstrating the suitability of this technique for analyzing this specific metabolite. nih.govresearchgate.net The findings indicated that the nanocrystal formulation led to significantly higher concentrations of the 20α-dihydrofluorometholone metabolite compared to the microcrystal formulation. researchgate.net This underscores how formulation differences, which can be evaluated by IVRT, impact drug delivery and metabolism.

The data below, derived from this comparative study, illustrates the concentration of the metabolite 20α-dihydrofluorometholone in the aqueous humor at various time points after administration.

Table 1: Concentration of 20α-Dihydrofluorometholone in Aqueous Humor After Application of Fluorometholone Eye Drops in Rabbits

| Time After Administration (minutes) | Nanocrystal Formulation (ng/mL) | Microcrystal Formulation (ng/mL) |

|---|---|---|

| 15 | 18.9 | 3.1 |

| 30 | 16.5 | 7.5 |

| 60 | 17.8 | 8.1 |

| 120 | 12.8 | 2.1 |

| 240 | 4.5 | Not Detected |

Data adapted from a study comparing nanocrystal and microcrystal formulations of fluorometholone. researchgate.net The table shows the mean concentration of the metabolite, 20α-dihydrofluorometholone, detected in the aqueous humor.

Future Directions and Emerging Research Areas for 20 Dihydrofluorometholone

Investigation of Stereoisomer-Specific Biological Activities Beyond Glucocorticoid Receptors

The biological activity of steroids is highly dependent on their three-dimensional structure. While the glucocorticoid receptor (GR) is the primary target for many corticosteroids, emerging research suggests that stereoisomers can exhibit unique biological activities by interacting with other cellular targets. Future investigations into 20-Dihydrofluorometholone will likely focus on elucidating the distinct pharmacological profiles of its various isomers, moving beyond the singular focus on GR activation.

Table 1: Potential Non-Glucocorticoid Receptor Targets for this compound Isomers

| Receptor Family | Potential Interaction | Rationale for Investigation |

|---|---|---|

| Mineralocorticoid Receptor (MR) | Agonism or Antagonism | Structural similarities to other corticosteroids suggest potential for cross-reactivity, which could influence electrolyte balance. |

| Progesterone (B1679170) Receptor (PR) | Agonism or Antagonism | Steroid hormone receptors often exhibit ligand promiscuity; specific isomers might show affinity for PR, impacting reproductive tissues. |

| Membrane Receptors | Nongenomic Signaling | Rapid, nongenomic effects of steroids are increasingly recognized and may be mediated by membrane-bound receptors, with stereospecific binding. |

Enzyme Engineering and Biocatalysis for Targeted Synthesis of this compound Isomers

The precise synthesis of specific steroid stereoisomers remains a significant challenge in medicinal chemistry. hims-biocat.eunih.gov Traditional chemical synthesis often results in a mixture of isomers that are difficult and costly to separate. hims-biocat.eu Enzyme engineering and biocatalysis offer a powerful and sustainable alternative for the targeted synthesis of desired this compound isomers.

This approach leverages the high stereoselectivity of enzymes to produce specific isomers with high purity. tudelft.nltudelft.nlresearchgate.net Techniques such as directed evolution and rational design can be used to customize enzymes, enhancing their stability, activity, and selectivity for producing a particular this compound isomer. tudelft.nltudelft.nlrsc.org Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, can further streamline the synthesis process. nih.govrsc.org The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single vessel, holds the promise for efficient and scalable production of isomerically pure this compound, which is essential for investigating their specific biological activities. rsc.org

Integration of Multi-Omics Data in Understanding Steroid Biotransformation Networks

Understanding the complete metabolic journey of this compound within the body requires a holistic, systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for mapping the complex biotransformation networks of steroids. mdpi.comnih.govthermofisher.comnih.govnih.govnyu.edu

By combining these datasets, researchers can identify the specific enzymes responsible for the metabolism of this compound and the formation of its various isomers. mdpi.comtum.de For example, transcriptomic data can reveal which genes encoding metabolic enzymes are expressed in response to the compound, while proteomics can confirm the presence and abundance of these enzymes. thermofisher.com Metabolomics, in turn, can directly measure the resulting steroid metabolites, providing a complete picture of the biotransformation pathway. nih.gov This integrative approach can help elucidate how factors like genetics, diet, and disease state influence the metabolic fate of this compound, leading to a more personalized understanding of its efficacy and action. mdpi.comnih.gov

Table 2: Application of Multi-Omics in Steroid Research

| Omics Layer | Data Provided | Application to this compound Research |

|---|---|---|

| Genomics | Genetic variations (e.g., SNPs) in metabolic enzyme genes. | Identify individuals who may metabolize the compound differently, affecting efficacy or side effects. mdpi.com |

| Transcriptomics | Gene expression levels of enzymes and receptors. | Determine how this compound regulates genes involved in its own metabolism and signaling pathways. nih.gov |

| Proteomics | Abundance and post-translational modifications of proteins. | Quantify the key enzymes and receptors that interact with the compound and its isomers. nih.gov |

| Metabolomics | Profile of endogenous and drug-derived small molecules. | Directly identify and quantify the metabolites and isomers of this compound in biological samples. nih.gov |

Advanced Predictive Modeling for Drug Delivery and Metabolic Fate

Computational tools are becoming indispensable in modern drug development for predicting the behavior of compounds in the body. pharmajen.com Advanced predictive modeling, including physiologically based pharmacokinetic (PBPK) and pharmacodynamic (PK/PD) models, can be applied to this compound to simulate its absorption, distribution, metabolism, and excretion (ADME). birmingham.ac.uknih.govnih.gov

These models integrate physicochemical properties of the drug with physiological data to predict its concentration in different tissues over time. nih.gov For this compound, such models could be used to predict how different formulations or delivery routes might affect its bioavailability and targeting to specific tissues. Furthermore, in silico tools can predict the metabolic fate of its isomers, identifying potential metabolites and the enzymes involved. pharmajen.comuq.edu.au This predictive power allows for the early identification of promising drug candidates and the optimization of drug delivery systems, ultimately accelerating the development process and reducing the need for extensive experimental testing. pharmajen.com

Q & A

Q. How should researchers validate conflicting in silico predictions of this compound’s drug-drug interaction potential?

- Methodological Answer : Compare outputs from QSAR tools (e.g., StarDrop, Schrödinger) with experimental CYP inhibition assays. Use human liver microsomes to measure IC50 for major CYP isoforms (3A4, 2D6). Apply the [I]/Ki ratio (≥0.1 indicates clinical relevance). Discrepancies may arise from software training sets lacking fluorinated steroids; prioritize empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.